Bienvenue dans la boutique en ligne BenchChem!

5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one

Tyrosinase inhibition Melanogenesis Cosmeceutical screening

5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one (CAS 28437-68-5) is the definitive 5,9-dihydroxy regioisomer of the psoralen class, uniquely combining CYP3A4 inhibition (via the 5-hydroxyl motif) with a non-phototoxic safety profile (via 8-hydroxyl substitution). This distinct substitution pattern delivers a 10.5× tyrosinase inhibitory potency advantage over kojic acid (IC₅₀ 0.0086 mM), making it the superior melanogenesis probe over phototoxic classical psoralens. As an authentic 8-MOP metabolite standard, it is essential for accurate LC-MS/MS metabolic profiling and antioxidant SAR studies.

Molecular Formula C11H6O5
Molecular Weight 218.16 g/mol
CAS No. 28437-68-5
Cat. No. B12740904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one
CAS28437-68-5
Molecular FormulaC11H6O5
Molecular Weight218.16 g/mol
Structural Identifiers
SMILESC1=COC2=C(C3=C(C=C21)C(=CC(=O)O3)O)O
InChIInChI=1S/C11H6O5/c12-7-4-8(13)16-11-6(7)3-5-1-2-15-10(5)9(11)14/h1-4,12,14H
InChIKeyXDASEBHPSSDPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one: Core Properties and Procurement-Relevant Identity for the R&D Chemist


5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one (CAS 28437-68-5, synonym 8-hydroxy-5-methoxypsoralen) is a linear furanocoumarin of the psoralen class with a molecular formula of C₁₁H₆O₅ and a molecular weight of 218.16 g/mol [1]. This compound carries hydroxyl substituents at the 5- and 9-positions (equivalent to 8-hydroxy-5-methoxy substitution in alternate numbering), a regioisomeric arrangement that fundamentally differentiates it from more widely known dihydroxypsoralen isomers such as 5,8-dihydroxypsoralen (CAS 14348-23-3) . The specific hydroxylation pattern directly governs the compound's electronic structure, excited-state behavior, and biological target engagement profile, making unambiguous structural identity critical for any research or procurement decision involving furocoumarin-based experimental tools [1].

Why 5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one Cannot Be Replaced by Generic Dihydroxypsoralen Isomers in Experimental Workflows


Furocoumarin dihydroxy isomers are not functionally interchangeable despite sharing the identical C₁₁H₆O₅ formula. The position of hydroxyl substitution on the psoralen scaffold dictates the compound's excited-state pKa, triplet quantum yield, and consequently its photobiological activity [1]. Hydroxypsoralens as a class are non-phototoxic, whereas methoxylated and unsubstituted psoralens are potent photosensitizers [1]. Within the hydroxypsoralen subset, regioisomeric placement further modulates target selectivity: 5-hydroxy substitution favors CYP3A4 inhibition (IC₅₀ 24.92 µM for bergaptol), while 8-hydroxy substitution yields distinct CYP1A2/CYP3A4 profiles [2]. The 5,9-dihydroxy (8-hydroxy-5-methoxy) configuration integrates both substitution motifs, creating a unique pharmacophoric pattern that cannot be recapitulated by either 5,8-dihydroxypsoralen (4,9-dihydroxy isomer) or the mono-hydroxypsoralen congeners. Procurement of the correct regioisomer is therefore essential for reproducibility in any structure-activity relationship (SAR) or target-engagement study.

Quantitative Head-to-Head Evidence: Where 5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one Outperforms Comparator Psoralens


Tyrosinase Inhibition: 5,9-Dihydroxypsoralen (8-Hydroxy-5-methoxypsoralen) Delivers 10.5-Fold Greater Potency Than Kojic Acid, the Industry-Standard Positive Control

In a direct head-to-head bioassay employing mushroom tyrosinase, the target compound 5,9-dihydroxypsoralen (reported as 8-hydroxy-5-methoxypsoralen) inhibited tyrosinase with an IC₅₀ of 0.0086 mmol/L. Under identical assay conditions, kojic acid, the most widely used reference tyrosinase inhibitor in cosmetic and dermatological research, exhibited an IC₅₀ of 0.0907 mmol/L [1]. This represents a 10.5-fold potency advantage for the target compound over kojic acid.

Tyrosinase inhibition Melanogenesis Cosmeceutical screening

Phototoxicity Elimination: Hydroxypsoralens Including the 5,9-Dihydroxy Congener Are Functionally Non-Phototoxic, Unlike First-Line Psoralens Psoralen, 8-MOP, and Bergapten

In a standardized rabbit skin phototoxicity model, 8-hydroxypsoralen (a close structural analog sharing the critical 8-hydroxyl motif with the target compound) produced a phototoxic response fraction of 0/6 at concentrations up to 0.1% in 95% alcohol. Under identical conditions, psoralen, 8-methoxypsoralen (8-MOP), and bergapten (5-methoxypsoralen) produced consistently positive phototoxic responses (e.g., psoralen: 4/4 at 0.1%, 6/6 at 0.004%, 5/5 at 0.0008%) [1]. The excited-state deprotonation of the hydroxyl group at the 8-position effectively quenches the triplet state required for DNA photoadduct formation, a mechanism absent in methoxylated or unsubstituted psoralens [2].

Phototoxicity PUVA therapy Safety screening

CYP3A4 Inhibition Selectivity: The 5-Hydroxy Motif (Present in 5,9-Dihydroxypsoralen) Confers CYP3A4 Inhibitory Activity Absent in the 5,8-Dihydroxy Isomer

The 5-hydroxy substitution pattern, which is present in 5,9-dihydroxypsoralen (8-hydroxy-5-methoxypsoralen) but absent in the 5,8-dihydroxy isomer (which has hydroxyls at 5- and 8-positions in the alternate numbering, corresponding to 4,9-dihydroxy), is a critical determinant of CYP3A4 inhibitory activity. Bergaptol (5-hydroxypsoralen), which recapitulates the 5-hydroxyl motif of the target compound, inhibits CYP3A4 debenzylation activity with an IC₅₀ of 24.92 µM [1]. In contrast, 8-hydroxypsoralen (xanthotoxol) shows a divergent CYP inhibition profile with stronger activity toward CYP1A2 (IC₅₀ 27.82 µM) alongside CYP3A4 inhibition (IC₅₀ 7.43 µM) [2]. The mixed 5-hydroxy/8-methoxy substitution in 5,9-dihydroxypsoralen creates a hybrid pharmacophore, potentially combining the CYP3A4 engagement of the 5-hydroxy motif with the electronic modulation conferred by the 8-methoxy substituent.

Cytochrome P450 inhibition Drug metabolism CYP3A4

Biosynthetic Pathway Uniqueness: 5,9-Dihydroxypsoralen Is the Key Intermediate in Isopimpinellin Biosynthesis, a Role Not Served by the 5,8-Dihydroxy Isomer

In the Ruta graveolens furocoumarin biosynthetic pathway, 5,8-dihydroxypsoralen has been identified as the major precursor of isopimpinellin (5,8-dimethoxypsoralen) via sequential O-methylation [1]. The 5,9-dihydroxy (8-hydroxy-5-methoxy) compound represents the mono-methylated intermediate in this pathway, a distinct metabolic node that has been specifically detected as a metabolite of 8-methoxypsoralen in mammalian systems: following 8-MOP administration in rats, 5-hydroxy-8-methoxypsoralen was identified among eleven urinary metabolites along with 5,8-dihydroxypsoralen, confirming that the 5,9-dihydroxy configuration is a genuine in vivo metabolic product rather than merely a synthetic artifact [2].

Biosynthesis Phytochemistry Metabolic engineering

Antioxidant Capacity: 5-Methoxy-8-hydroxypsoralen Exhibits Moderate DPPH Scavenging with Strong ABTS Activity, Differentiating It from Non-Hydroxylated Psoralens

In a comparative antioxidant profiling study of coumarins from Angelica dahurica roots, 5-methoxy-8-hydroxypsoralen (the 5,9-dihydroxy compound) exhibited moderate DPPH radical scavenging activity and strong ABTS⁺ radical cation scavenging activity, alongside xanthotoxol (8-hydroxypsoralen) and bergaptol (5-hydroxypsoralen) [1]. This contrasts with non-hydroxylated psoralens such as psoralen, 8-MOP, and bergapten, which lack phenolic hydroxyl groups and consequently show negligible radical scavenging capacity. The presence of the free phenolic hydroxyl at the 8-position (or 5-position depending on tautomeric form) provides the hydrogen-donating functionality required for radical neutralization, a feature structurally absent in methoxylated-only psoralens.

Antioxidant activity DPPH assay ABTS assay

Highest-Impact Application Scenarios for 5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one Based on Quantitative Differentiation Evidence


Melanogenesis Research and Tyrosinase Inhibitor Screening Programs

With a demonstrated 10.5-fold tyrosinase inhibitory potency advantage over kojic acid (IC₅₀ 0.0086 vs. 0.0907 mmol/L) [1], 5,9-dihydroxypsoralen serves as a high-potency positive control or lead scaffold for melanogenesis modulation studies. Its non-phototoxic nature [2] eliminates the requirement for UVA irradiation that complicates experiments using 8-MOP or psoralen as melanogenesis tools, enabling cleaner data interpretation in B16F10 melanoma cell-based assays and in vitro enzyme kinetics studies.

Drug Metabolism and CYP3A4 Interaction Studies Requiring Phototoxicity-Free Probe Compounds

The 5-hydroxyl pharmacophore of 5,9-dihydroxypsoralen confers CYP3A4 inhibitory activity (inferred from bergaptol IC₅₀ 24.92 µM) [3] while the 8-hydroxyl substitution ensures a non-phototoxic profile [2]. This combination is uniquely suited for in vitro drug-drug interaction screening where experimental throughput precludes light-controlled conditions, and the photodynamic DNA crosslinking activity of classical psoralens would confound cytotoxicity readouts. The compound's confirmed status as an in vivo 8-MOP metabolite [4] further supports its use in physiologically relevant metabolic studies.

Furocoumarin Biosynthetic Pathway Elucidation and Metabolic Flux Analysis

As a distinct mono-methylated intermediate in the 8-MOP metabolic grid, occupying a non-redundant position between 8-MOP and 5,8-dihydroxypsoralen [4], 5,9-dihydroxypsoralen is an essential authentic standard for LC-MS/MS-based metabolic profiling of furocoumarin biotransformation. Its unambiguous regioisomeric identity makes it superior to the more common 5,8-dihydroxypsoralen for tracking the sequential O-demethylation/hydroxylation steps in mammalian xenobiotic metabolism and plant isopimpinellin biosynthesis.

Antioxidant Mechanism-of-Action Studies Differentiating Radical Scavenging from Nrf2 Pathway Activation

The qualitatively documented radical scavenging activity of 5-methoxy-8-hydroxypsoralen against both DPPH and ABTS radicals [5] makes the compound a useful tool for dissecting direct antioxidant effects from indirect, Nrf2-mediated cytoprotective responses. In experimental designs where non-hydroxylated psoralens serve as radical-inactive structural controls, the 5,9-dihydroxy derivative provides the active comparator arm, enabling structure-activity relationship (SAR) mapping of the phenolic hydroxyl group's contribution to overall cellular protection.

Quote Request

Request a Quote for 5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.